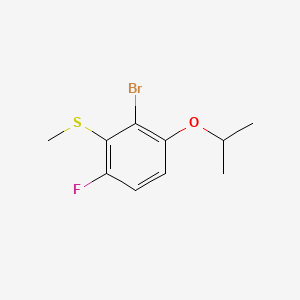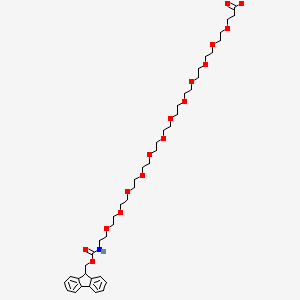
(4R,4'R)-2,2'-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes isoindoline and dihydrooxazole rings, making it an interesting subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) typically involves multiple steps, including the formation of isoindoline and dihydrooxazole intermediates. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure the desired stereochemistry and yield.
Formation of Isoindoline Intermediate: This step involves the condensation of an appropriate aromatic aldehyde with a primary amine under acidic conditions to form the isoindoline ring.
Formation of Dihydrooxazole Intermediate: The dihydrooxazole ring is typically synthesized through the cyclization of an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the isoindoline and dihydrooxazole intermediates through a methanylylidene linkage, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, efficiency, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the reproducibility and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the isoindoline or dihydrooxazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) is studied for its unique structural properties and potential as a building block for more complex molecules. It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biology
In biology, this compound may be investigated for its potential biological activity, including interactions with enzymes or receptors. Its structural features make it a candidate for drug design and development.
Medicine
In medicine, the compound’s potential therapeutic applications are explored, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets could lead to the discovery of new treatments for various diseases.
Industry
In industry, (4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-methyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-ethyl-4,5-dihydrooxazole)
Uniqueness
The uniqueness of (4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) lies in its specific stereochemistry and the presence of isopropyl groups on the dihydrooxazole rings. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C24H31N3O2 |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
(4R)-2-[(Z)-[(3Z)-5,6-dimethyl-3-[[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H31N3O2/c1-13(2)21-11-28-23(26-21)9-19-17-7-15(5)16(6)8-18(17)20(25-19)10-24-27-22(12-29-24)14(3)4/h7-10,13-14,21-22,25H,11-12H2,1-6H3/b19-9-,20-10-/t21-,22-/m0/s1 |
InChI-Schlüssel |
YZRSRZXLFOXLOS-GYDWCZOJSA-N |
Isomerische SMILES |
CC1=CC\2=C(/C(=C/C3=N[C@@H](CO3)C(C)C)/N/C2=C\C4=N[C@@H](CO4)C(C)C)C=C1C |
Kanonische SMILES |
CC1=CC2=C(C=C1C)C(=CC3=NC(CO3)C(C)C)NC2=CC4=NC(CO4)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone](/img/structure/B14759871.png)
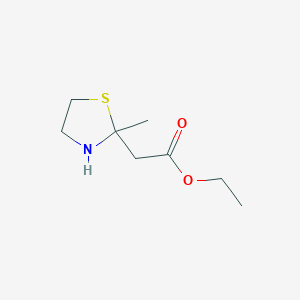
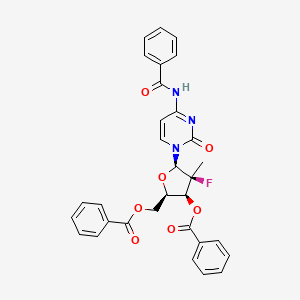
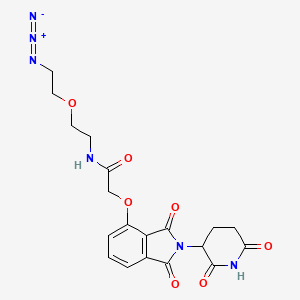
![N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14759885.png)
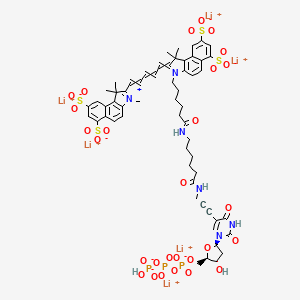
![1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one](/img/structure/B14759906.png)


![5,6,12,13-tetraoxa-1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradecane](/img/structure/B14759922.png)
